molecular formula C15H19ClN2 B1662307 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride CAS No. 57756-44-2

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride

Cat. No.: B1662307
CAS No.: 57756-44-2
M. Wt: 262.78 g/mol
InChI Key: PZXUJERSOFOWES-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for WAY 629 hydrochloride are not widely documented in the literature.
    • Researchers have primarily focused on its pharmacological properties rather than its synthesis.
  • Chemical Reactions Analysis

    • WAY 629 hydrochloride is involved in interactions with serotonin receptors (5-HT receptors).
    • It likely undergoes various reactions, including binding to the 5-HT2C receptor and modulating intracellular signaling pathways.
    • detailed information on specific reagents and conditions for these reactions remains limited.
  • Scientific Research Applications

      Neuropharmacology: WAY 629 hydrochloride’s affinity for 5-HT2C receptors makes it relevant for studying serotonin signaling in the central nervous system.

      Behavioral Research:

      Mood Disorders: Researchers explore its effects on mood-related pathways.

      Drug Development: WAY 629 hydrochloride may serve as a lead compound for developing novel drugs targeting 5-HT2C receptors.

  • Mechanism of Action

    • WAY 629 hydrochloride likely exerts its effects by binding to 5-HT2C receptors.
    • Activation of these receptors influences neurotransmitter release, neuronal excitability, and downstream signaling pathways.
    • Further studies are needed to elucidate the precise molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • While WAY 629 hydrochloride is unique due to its selective 5-HT2C agonism, other related compounds include:

        Lorcaserin: A clinically approved anti-obesity drug that also targets 5-HT2C receptors.

        Mirtazapine: An antidepressant with 5-HT2C antagonist properties.

        Agomelatine: A melatonin receptor agonist and 5-HT2C antagonist used for depression treatment.

    Properties

    IUPAC Name

    7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PZXUJERSOFOWES-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H19ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID0043890
    Record name WAY 629 Hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0043890
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    262.78 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    57756-44-2
    Record name WAY-629 hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057756442
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name WAY 629 Hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0043890
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name WAY-629 HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3TQZ8FAS2
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
    Reactant of Route 2
    7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
    Reactant of Route 3
    7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
    Reactant of Route 4
    7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
    Reactant of Route 5
    7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
    Reactant of Route 6
    7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride

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